Ethyl 2-(prop-2-YN-1-ylamino)acetate

Description

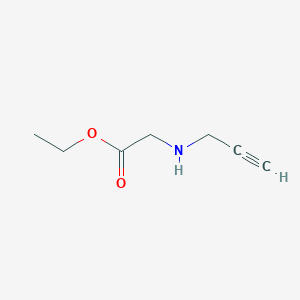

Ethyl 2-(prop-2-yn-1-ylamino)acetate (CAS: Not explicitly provided) is an organic compound characterized by an ethyl ester group and a propargylamine (prop-2-yn-1-ylamino) substituent. Its molecular formula is C₇H₁₁NO₂, with a molecular weight of 157.17 g/mol. The compound serves as a versatile intermediate in synthetic chemistry, particularly in the construction of nitrogen-containing heterocycles such as imidazolidine-2,4-diones and tetrahydropyridine derivatives . Key synthetic applications include microwave-assisted cyclization reactions and amination methodologies, where its propargylamine moiety enables efficient coupling with carbamates or urea derivatives .

Properties

Molecular Formula |

C7H11NO2 |

|---|---|

Molecular Weight |

141.17 g/mol |

IUPAC Name |

ethyl 2-(prop-2-ynylamino)acetate |

InChI |

InChI=1S/C7H11NO2/c1-3-5-8-6-7(9)10-4-2/h1,8H,4-6H2,2H3 |

InChI Key |

BNDZNKDOPHTAFQ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)CNCC#C |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural motifs with Ethyl 2-(prop-2-yn-1-ylamino)acetate, enabling direct comparisons of reactivity, synthetic utility, and physicochemical properties:

Physicochemical and Bioavailability Properties

- Lipophilicity: this compound (estimated logP ~1.2) is less lipophilic than Ethyl 2-(piperidin-4-yl)acetate (logP = 0.93) due to the polar propargylamine group .

Key Research Findings

Cyclization Efficiency : The target compound outperforms iodoacetamides () in cyclization reactions, achieving near-quantitative yields under microwave conditions .

Diastereomeric Control : Compound 21 (dr 7:3) and related tetrahydropyridines () highlight challenges in stereochemical outcomes, unlike the more stereospecific imidazolidine-diones .

Crystal Engineering : Sulfinyl and bromo substituents in benzofuran derivatives () enable robust crystal packing, a feature absent in the target compound due to its flexible propargylamine chain .

Preparation Methods

Synthesis of Activated Glycine Intermediate

Glycine is first protected as its ethyl ester to prevent undesired side reactions at the carboxyl group. The amino group is then activated via formation of a mixed anhydride or N-hydroxysuccinimide (NHS) ester. For example, ethyl 2-aminoacetate reacts with NHS in the presence of EDCl and 4-dimethylaminopyridine (DMAP) to generate the NHS-activated intermediate.

Reaction Conditions :

Propargylamine Coupling

The activated glycine derivative is treated with propargylamine under inert conditions. In a representative procedure, the NHS ester of ethyl glycinate reacts with propargylamine in dichloromethane with N,N-diisopropylethylamine (DIPEA) as a base, yielding the target compound after purification via column chromatography.

Optimization Insights :

-

Excess propargylamine (2–3 equiv) ensures complete conversion.

-

Polar aprotic solvents (e.g., DMF) improve solubility but may require longer reaction times.

Direct Alkylation of Ethyl Glycinate with Propargyl Bromide

Monoalkylation of primary amines poses challenges due to competing dialkylation. However, controlled conditions enable selective substitution of ethyl glycinate’s amino group with propargyl bromide.

Reaction Mechanism and Conditions

In anhydrous tetrahydrofuran (THF), ethyl glycinate reacts with propargyl bromide in the presence of a mild base (e.g., potassium carbonate). The base deprotonates the amine, enhancing nucleophilicity for an SN2 attack on the propargyl bromide.

Key Parameters :

Challenges and Mitigation

-

Dialkylation : Limited by using a slight excess of ethyl glycinate.

-

Byproduct Formation : Hydrolysis of propargyl bromide to propargyl alcohol is minimized by maintaining anhydrous conditions.

Hydrogenolytic Deprotection of Benzyl-Protected Intermediates

This two-step approach, adapted from benzylamine deprotection strategies, ensures selective monoalkylation.

Synthesis of Benzyl-Protected Precursor

Ethyl 2-(benzylamino)acetate is alkylated with propargyl bromide under basic conditions, forming ethyl 2-(benzyl(prop-2-yn-1-yl)amino)acetate .

Reaction Setup :

Catalytic Hydrogenolysis

The benzyl group is removed via hydrogenolysis using palladium on carbon (Pd/C) and ammonium formate as a hydrogen donor.

Conditions :

-

Catalyst: 10% Pd/C

-

Hydrogen Source: Ammonium formate (5 equiv)

-

Solvent: Ethanol/acetic acid (10:1 v/v)

-

Temperature: 80°C, 3 hours

Comparative Analysis of Synthetic Routes

Mechanistic Considerations in Propargylamine Reactions

The propargyl group’s sp-hybridized carbon introduces electronic and steric effects that influence reaction kinetics. In carbodiimide-mediated couplings, the alkyne’s electron-withdrawing nature enhances the electrophilicity of the activated carbonyl, accelerating amine attack. Conversely, direct alkylation suffers from steric hindrance, necessitating elevated temperatures.

Scalability and Industrial Feasibility

The carbodiimide method offers the best balance of yield and scalability, though EDCl’s cost may be prohibitive for large-scale production. Hydrogenolysis, while efficient, requires handling of flammable hydrogen gas, complicating industrial adaptation.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.